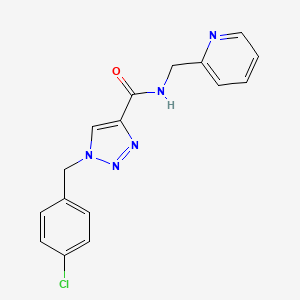![molecular formula C16H22N4O4 B6100955 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol](/img/structure/B6100955.png)
1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol, also known as DETAP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and agriculture. DETAP is a triazine-based compound that possesses unique chemical properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol is not fully understood. However, studies have shown that this compound inhibits the Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound induces cell death in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell death in cancer cells, reduce inflammation, and improve plant growth. However, the biochemical and physiological effects of this compound on humans are not fully understood. Further research is needed to determine the safety and efficacy of this compound in humans.
Advantages and Limitations for Lab Experiments
One advantage of 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol is its unique chemical properties, which make it a promising candidate for further research. However, one limitation is that the synthesis of this compound is a multistep process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol. One direction is to further study its anti-cancer properties and determine its efficacy in treating various types of cancer. Another direction is to study its potential as an anti-inflammatory agent and determine its efficacy in treating inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, more research is needed to determine the potential applications of this compound in agriculture and biotechnology.
Synthesis Methods
The synthesis of 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol involves a multistep process that starts with the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form 2,4-dimethoxyphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 2,4-dimethoxyphenylhydrazine ethyl acetoacetate. The final step involves the reaction of 2,4-dimethoxyphenylhydrazine ethyl acetoacetate with ethylene oxide to form this compound.
Scientific Research Applications
1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol has shown potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been studied for its anti-cancer properties. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the Akt/mTOR pathway. This compound has also been studied for its potential as an anti-inflammatory agent. In a study conducted on mice, this compound was found to reduce inflammation and oxidative stress in the liver.
In the field of biotechnology, this compound has been studied for its potential as a plant growth regulator. Studies have shown that this compound can enhance the growth of plants and improve their resistance to environmental stressors such as drought and salinity.
properties
IUPAC Name |
1-[[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-4-24-10-11(21)8-17-16-19-14(9-18-20-16)13-6-5-12(22-2)7-15(13)23-3/h5-7,9,11,21H,4,8,10H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHTLRDKSWTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CNC1=NC(=CN=N1)C2=C(C=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100885.png)


![5,6-dimethyl-2-[(2-phenoxyethyl)thio]-4(1H)-pyrimidinone](/img/structure/B6100898.png)
![4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B6100911.png)
![(2,3-difluorobenzyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6100917.png)
![3-[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6100918.png)
![5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B6100923.png)
![N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan](/img/structure/B6100927.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6100934.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B6100947.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-1-cyclopentene-1-carboxamide](/img/structure/B6100978.png)
![3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6100979.png)